Cbz-L-alloisoleucine
Overview
Description
Cbz-L-alloisoleucine, also known as carbobenzoxy-L-alloisoleucine, is an amino acid derivative that has garnered significant interest in the fields of chemistry and biology due to its unique properties and applications. It is a derivative of L-alloisoleucine, which is a diastereomer of the naturally occurring amino acid L-isoleucine. The compound is characterized by the presence of a carbobenzoxy (Cbz) protecting group attached to the amino group of L-alloisoleucine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-L-alloisoleucine typically involves the protection of the amino group of L-alloisoleucine using the carbobenzoxy (Cbz) group. This can be achieved through the reaction of L-alloisoleucine with carbobenzoxy chloride (CbzCl) in the presence of a mild base such as sodium bicarbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Cbz-L-alloisoleucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can remove the Cbz protecting group, yielding free L-alloisoleucine.
Substitution: The Cbz group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd-C) in the presence of hydrogen gas is a typical method for removing the Cbz group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide (LDA).
Major Products
Oxidation: Oxo derivatives of this compound.
Reduction: Free L-alloisoleucine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cbz-L-alloisoleucine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is used in studies related to protein structure and function, as well as enzyme-substrate interactions.
Medicine: this compound is investigated for its potential therapeutic applications, including its role in drug design and development.
Industry: It is used in the production of pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of Cbz-L-alloisoleucine primarily involves its role as a protected amino acid derivative. The Cbz group protects the amino group from unwanted reactions during synthetic processes. Upon removal of the Cbz group, the free amino acid can participate in various biochemical reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Cbz-L-alloisoleucine can be compared with other similar compounds such as:
Cbz-L-isoleucine: Another Cbz-protected amino acid derivative, differing in the stereochemistry of the isobutyl group.
Cbz-L-leucine: Similar in structure but with a different side chain.
Cbz-L-valine: Another branched-chain amino acid derivative with a different side chain.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the Cbz protecting group, which makes it particularly useful in peptide synthesis and other applications where selective protection of the amino group is required .
Properties
IUPAC Name |
(2S,3R)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-3-10(2)12(13(16)17)15-14(18)19-9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3,(H,15,18)(H,16,17)/t10-,12+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHXJPFZKBRLFU-PWSUYJOCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601259129 | |
Record name | N-[(Phenylmethoxy)carbonyl]-L-alloisoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601259129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55723-48-3 | |
Record name | N-[(Phenylmethoxy)carbonyl]-L-alloisoleucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55723-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(Phenylmethoxy)carbonyl]-L-alloisoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601259129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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